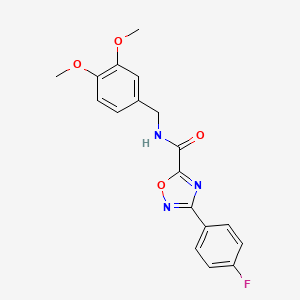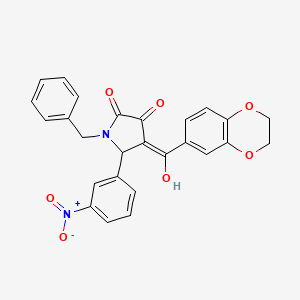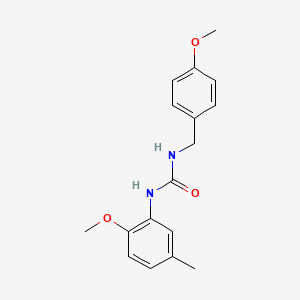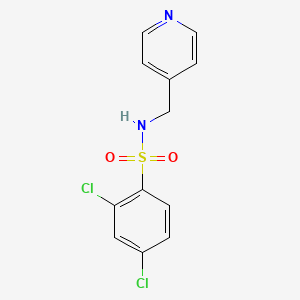![molecular formula C16H10Cl2N2O B5493806 3-(4-chlorophenyl)-5-[2-(2-chlorophenyl)vinyl]-1,2,4-oxadiazole](/img/structure/B5493806.png)
3-(4-chlorophenyl)-5-[2-(2-chlorophenyl)vinyl]-1,2,4-oxadiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-chlorophenyl)-5-[2-(2-chlorophenyl)vinyl]-1,2,4-oxadiazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is also known as CPO or CPV, and it belongs to the class of oxadiazoles.
作用机制
The mechanism of action of 3-(4-chlorophenyl)-5-[2-(2-chlorophenyl)vinyl]-1,2,4-oxadiazole is not fully understood. However, studies have suggested that this compound exerts its antitumor activity by inducing apoptosis (programmed cell death) in cancer cells. It is also believed that 3-(4-chlorophenyl)-5-[2-(2-chlorophenyl)vinyl]-1,2,4-oxadiazole inhibits the proliferation of cancer cells by disrupting the cell cycle.
Biochemical and Physiological Effects
Studies have shown that 3-(4-chlorophenyl)-5-[2-(2-chlorophenyl)vinyl]-1,2,4-oxadiazole exhibits several biochemical and physiological effects. This compound has been shown to inhibit the activity of various enzymes, including topoisomerase II and protein kinase C. It is also believed that 3-(4-chlorophenyl)-5-[2-(2-chlorophenyl)vinyl]-1,2,4-oxadiazole modulates the expression of various genes involved in cell proliferation, apoptosis, and angiogenesis.
实验室实验的优点和局限性
One of the main advantages of using 3-(4-chlorophenyl)-5-[2-(2-chlorophenyl)vinyl]-1,2,4-oxadiazole in lab experiments is its potent antitumor activity. This compound has been shown to exhibit activity against various cancer cell lines, making it a promising candidate for the development of new cancer therapies. However, one of the main limitations of using 3-(4-chlorophenyl)-5-[2-(2-chlorophenyl)vinyl]-1,2,4-oxadiazole in lab experiments is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.
未来方向
There are several future directions for the research on 3-(4-chlorophenyl)-5-[2-(2-chlorophenyl)vinyl]-1,2,4-oxadiazole. One of the most promising directions is the development of new cancer therapies based on this compound. Other potential applications of 3-(4-chlorophenyl)-5-[2-(2-chlorophenyl)vinyl]-1,2,4-oxadiazole include the treatment of inflammatory diseases, such as rheumatoid arthritis, and the development of new antimicrobial agents. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields of research.
Conclusion
In conclusion, 3-(4-chlorophenyl)-5-[2-(2-chlorophenyl)vinyl]-1,2,4-oxadiazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound exhibits potent antitumor activity and has been extensively studied for its potential applications in cancer research. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields of research.
合成方法
The synthesis of 3-(4-chlorophenyl)-5-[2-(2-chlorophenyl)vinyl]-1,2,4-oxadiazole is a complex process that involves several steps. One of the most commonly used methods for synthesizing this compound is the reaction of 4-chlorobenzohydrazide with 2-(2-chlorophenyl)acrylic acid in the presence of a dehydrating agent such as thionyl chloride. The resulting product is then treated with a base such as sodium hydroxide to obtain the final product.
科学研究应用
3-(4-chlorophenyl)-5-[2-(2-chlorophenyl)vinyl]-1,2,4-oxadiazole has been extensively studied for its potential applications in various fields of research. One of the most promising applications of this compound is in the field of cancer research. Studies have shown that 3-(4-chlorophenyl)-5-[2-(2-chlorophenyl)vinyl]-1,2,4-oxadiazole exhibits potent antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer.
属性
IUPAC Name |
3-(4-chlorophenyl)-5-[(E)-2-(2-chlorophenyl)ethenyl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10Cl2N2O/c17-13-8-5-12(6-9-13)16-19-15(21-20-16)10-7-11-3-1-2-4-14(11)18/h1-10H/b10-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YILKERZPPNPYEW-JXMROGBWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC2=NC(=NO2)C3=CC=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C2=NC(=NO2)C3=CC=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-chlorophenyl)-5-[(E)-2-(2-chlorophenyl)ethenyl]-1,2,4-oxadiazole | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(4-fluorophenyl)-1-isopropyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-3,6(2H,5H)-dione](/img/structure/B5493732.png)

![methyl 2-[5-(4,5-dimethoxy-2-nitrobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B5493742.png)
![N-[1-(3-methoxyphenyl)ethyl]propanamide](/img/structure/B5493748.png)
![2-[methyl(2-phenylethyl)amino]-N-(tetrahydro-2H-pyran-3-ylmethyl)-2-indanecarboxamide](/img/structure/B5493755.png)
![N-[1-methyl-3-(1H-pyrazol-1-yl)propyl]-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxamide](/img/structure/B5493757.png)
![5-(4-chlorophenyl)-7-(4-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5493763.png)

![2-[1-(2-fluoro-4-methoxybenzyl)-3-oxo-2-piperazinyl]-N-methylacetamide](/img/structure/B5493774.png)
![(1-{5-[(4-morpholin-4-ylpiperidin-1-yl)carbonyl]pyridin-2-yl}piperidin-3-yl)methanol](/img/structure/B5493777.png)
![2-[4-(2-chlorobenzyl)-1-piperazinyl]-N-(2-methoxyphenyl)acetamide](/img/structure/B5493780.png)
![2,4,6-trimethyl-5-{[3-(2-phenylethyl)-1,2,4-oxadiazol-5-yl]methoxy}pyrimidine](/img/structure/B5493799.png)

